1-Bromo-3-(difluoromethoxy)-2-fluorobenzene
Description
Properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFNQTPCXZRLFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242249-28-0 | |
| Record name | 1-bromo-3-(difluoromethoxy)-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biochemical Pathways
Given the lack of information about the specific biological targets and mode of action of 1-Bromo-3-(difluoromethoxy)-2-fluorobenzene, it’s challenging to summarize the affected biochemical pathways. More research would be needed to elucidate this aspect of the compound’s activity.
Biological Activity
1-Bromo-3-(difluoromethoxy)-2-fluorobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique arrangement of fluorine and bromine substituents, which may influence its interaction with biological targets, including enzymes and receptors. The following sections summarize the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 239.03 g/mol. The presence of difluoromethoxy and fluorine groups enhances its lipophilicity and reactivity, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with biomolecules. The halogen atoms can participate in halogen bonding, which may stabilize interactions with specific receptors or enzymes, influencing biochemical pathways such as:
- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors for various kinases and enzymes involved in cancer progression and other diseases.
- Receptor Modulation : The compound may interact with receptors in the central nervous system or immune pathways, potentially modulating responses relevant to inflammation or neurodegenerative diseases.
Biological Activity Data
Case Studies
- Anticancer Activity : A study evaluated the effects of halogenated analogs on cancer cell lines, revealing that certain derivatives of this compound demonstrated significant antiproliferative effects. For instance, compounds with similar structural motifs showed IC50 values ranging from 7.76 µM to 9.76 µM against colorectal and ovarian cancer cells, indicating a promising therapeutic potential ( ).
- Antimicrobial Studies : Research into the antimicrobial properties of fluorinated compounds has indicated that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The presence of fluorine enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy ().
- Kinase Inhibition : Recent studies have focused on the compound's role as a potential kinase inhibitor. For example, related compounds have been shown to inhibit critical kinases involved in cell signaling pathways, suggesting that this compound may also possess similar inhibitory properties ( ).
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
*Inferred from analogs; exact data requires verification.
Reactivity in Cross-Coupling Reactions
Bromo-substituted (difluoromethoxy)benzenes are pivotal in Pd-catalyzed direct arylations. Key findings include:
- 1-Bromo-4-(difluoromethoxy)benzene : Reacts with benzothiophene to yield C2-arylated products in 77% efficiency using 1 mol% Pd(OAc)$_2$ .
- 1-Bromo-2-(difluoromethoxy)benzene : Exhibits similar reactivity to the para-substituted analog, achieving 79–93% yields with nitrogen-containing heteroaromatics like imidazo[1,2-a]pyridine .
- Comparison with trifluoromethoxy analogs : 1-Bromo-3-(trifluoromethoxy)benzene (CF$3$O- instead of CF$2$HO-) shows higher electron-withdrawing effects, which may accelerate oxidative addition in Pd catalysis but reduce nucleophilic substitution rates .
Electronic and Steric Effects
- Substituent position : Ortho-substituted bromo(difluoromethoxy)benzenes (e.g., 1-bromo-2-(difluoromethoxy)benzene) exhibit steric hindrance, yet maintain high reactivity due to the flexibility of the difluoromethoxy group .
- Electron-withdrawing groups : The difluoromethoxy group (-OCF$2$H) is less electron-withdrawing than trifluoromethoxy (-OCF$3$) but more than methoxy (-OCH$_3$), balancing reactivity and stability in catalytic systems .
Preparation Methods
Table 1: Comparison of Reaction Conditions for Analogous Syntheses
| Parameter | Example from | General Bromination () |
|---|---|---|
| Substrate | 3-Bromo-5-fluorophenol | Fluorobenzene |
| Reagent | Chlorodifluoromethane, KOH | Bromine, FeCl₃/AlCl₃ |
| Temperature | 80–85°C | 10–100°C (multi-step) |
| Time | 18 hours | 4–24 hours |
| Yield | 79% | 70% (based on substrate) |
Challenges and Optimization Considerations
- Regioselectivity : Achieving 2-fluoro substitution requires precise control over directing effects. Electron-withdrawing groups (e.g., -OCHF₂) typically direct electrophilic bromination to meta/para positions, complicating ortho substitution.
- Side reactions : Competing isomerization or over-bromination may occur without stringent temperature control ().
- Purification : Distillation or silica gel chromatography is critical for isolating high-purity products ().
Proposed Synthetic Route
While no direct literature exists for 1-bromo-3-(difluoromethoxy)-2-fluorobenzene , a plausible pathway involves:
- Synthesis of 2-fluoro-3-methoxybenzene : Via directed ortho-metalation or Ullmann coupling.
- Difluoromethoxylation : Reaction with chlorodifluoromethane under basic conditions ().
- Bromination : Electrophilic bromination using Br₂/FeCl₃ at low temperatures to minimize isomerization.
Q & A
Q. What are the common synthetic routes for preparing 1-Bromo-3-(difluoromethoxy)-2-fluorobenzene?
The synthesis typically involves halogenation and substitution reactions. For example, bromo-fluoro intermediates can be functionalized via nucleophilic substitution using difluoromethoxy groups. A method analogous to the synthesis of 1-Bromo-3-(2,5-dimethylbenzyl)-2-fluorobenzene involves coupling bromo-fluorinated benzyl alcohols with appropriate reagents under controlled conditions, followed by purification via flash column chromatography . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to avoid byproducts.
Q. How is this compound characterized structurally?
Characterization relies on multi-spectral analysis:
- NMR : H and C NMR identify chemical environments of aromatic protons and carbons, with splitting patterns revealing substituent positions. For example, coupling constants in H NMR distinguish ortho, meta, and para fluorine effects .
- HRMS : Confirms molecular formula (e.g., CHBrFO) by matching exact mass-to-charge ratios .
- IR Spectroscopy : Detects functional groups like C-F (1100–1000 cm) and C-Br (600–500 cm) stretches .
Q. What are the key applications of this compound in medicinal chemistry?
Bromo- and fluorinated aryl ethers are intermediates in drug discovery. The difluoromethoxy group enhances metabolic stability and lipophilicity, making the compound valuable for synthesizing bioactive molecules. For instance, analogous bromo-difluoromethoxy benzenes are used in Pd-catalyzed cross-couplings to generate heteroaryl scaffolds for kinase inhibitors or antimicrobial agents .
Advanced Research Questions
Q. How does the difluoromethoxy group influence regioselectivity in cross-coupling reactions?
The electron-withdrawing nature of the difluoromethoxy group directs electrophilic aromatic substitution and metal-catalyzed couplings. In Pd-catalyzed arylations, electron-deficient aryl bromides favor C–H activation at positions para or meta to the substituent. For example, 1-bromo-4-(difluoromethoxy)benzene reacts with benzothiophene to yield C2-arylated products with 77% efficiency, attributed to steric and electronic effects of the substituent . Catalyst choice (e.g., Pd(OAc)) and ligand design further modulate selectivity.
Q. How can researchers resolve contradictions in reaction yields when varying catalytic systems?
Systematic optimization is essential:
- Catalyst Screening : Test Pd sources (e.g., Pd(OAc), PdCl) and ligands (e.g., PPh, Xantphos) to identify optimal combinations. Evidence shows 1 mol% Pd(OAc) achieves high yields (72–93%) in imidazole arylations .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates, while toluene may improve thermal stability.
- Additives : Bases (e.g., KCO) or silver salts can mitigate halide poisoning of catalysts .
Q. What strategies validate the purity of this compound in complex mixtures?
Advanced chromatographic and spectroscopic methods include:
- HPLC-MS : Separates impurities while confirming molecular ions.
- GC-FID : Quantifies volatile byproducts.
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives . Contradictory NMR data (e.g., unexpected splitting) may require 2D techniques (COSY, HSQC) to assign signals accurately .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
